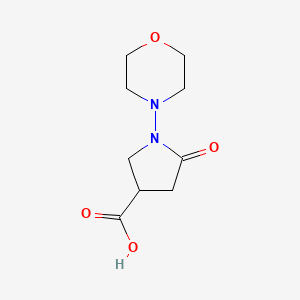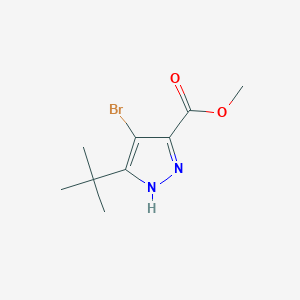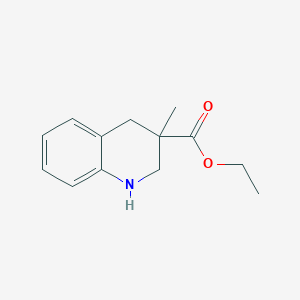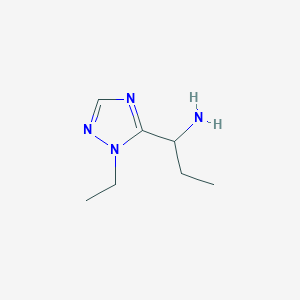
5,6-Dimethyl-2-piperazin-1-yl-1,3-benzothiazole
Descripción general
Descripción
5,6-Dimethyl-2-piperazin-1-yl-1,3-benzothiazole (DMPB) is a novel compound that has recently been studied for its potential application in scientific research. It is a member of the benzothiazole family which is known for its ability to interact with various biological molecules, making it a useful tool for researchers. DMPB is a highly versatile compound that can be used in a variety of applications, including drug discovery, biochemistry, and cell biology.
Aplicaciones Científicas De Investigación
Pharmacological Screening of Benzothiazole Derivatives :
- Benzothiazoles with different functional groups, including compounds related to 5,6-Dimethyl-2-piperazin-1-yl-1,3-benzothiazole, have been synthesized and shown to exhibit antimicrobial and antioxidant activities (Raparla et al., 2013).
Anticholinesterase Properties :
- Some benzothiazole derivatives have been found to inhibit acetylcholinesterase (AChE), indicating potential therapeutic uses in conditions like Alzheimer's disease. These compounds include derivatives of benzothiazole linked to piperazine (Mohsen et al., 2014).
Antitumor Evaluation :
- Benzothiazole derivatives, including those with piperazine elements, have been studied for their cytotoxicity against various cancer cell lines, showing potential as antitumor agents (Al-Omran et al., 2014).
Corrosion Inhibition :
- Research on benzothiazole derivatives has shown their effectiveness as corrosion inhibitors for steel, highlighting a non-pharmacological application. These inhibitors demonstrate both physical and chemical adsorption onto surfaces (Hu et al., 2016).
Anticancer and Anti-inflammatory Activities :
- Synthesis of benzothiazole derivatives linked to piperazine has been investigated for anticancer and anti-inflammatory activities. Some of these compounds have shown significant effects against cancer cell lines and anti-inflammatory properties (Ghule et al., 2013).
Antibacterial and Biofilm Inhibition :
- Novel benzothiazole derivatives have been studied for their antibacterial efficacy and ability to inhibit bacterial biofilms, important for combating drug-resistant bacterial strains (Mekky & Sanad, 2020).
Anti-HIV and Antiproliferative Activities :
- Some derivatives of benzothiazole have been evaluated for their potential antiproliferative activity against human tumor-derived cell lines and anti-HIV properties, indicating their potential in cancer and HIV treatment (Al-Soud et al., 2010).
Antimicrobial Activity :
- Benzothiazole derivatives have been synthesized and tested for antimicrobial activity, showing variable and modest effects against bacterial and fungal strains (Patel et al., 2011).
Mecanismo De Acción
Target of Action
Benzothiazole derivatives have been reported to exhibit anti-tubercular activity . They have shown inhibitory potency against M. tuberculosis . Piperazine derivatives, which are part of the compound’s structure, have a wide range of biological activities and are used as antipsychotic drug substances .
Mode of Action
tuberculosis . Piperazine derivatives act as dopamine and serotonin antagonists .
Biochemical Pathways
Considering the reported activities of benzothiazole and piperazine derivatives, it can be inferred that the compound may interact with pathways related to tubercular infection and neurotransmission .
Pharmacokinetics
The synthesized compounds were evaluated for drug likeness or “drugability” according to lipinski’s rule of five (ro5) .
Result of Action
tuberculosis , and piperazine derivatives have been used as antipsychotic drug substances .
Action Environment
The synthesis of similar compounds has been achieved through various synthetic pathways , which suggests that the compound’s action could potentially be influenced by the conditions under which it is synthesized.
Propiedades
IUPAC Name |
5,6-dimethyl-2-piperazin-1-yl-1,3-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3S/c1-9-7-11-12(8-10(9)2)17-13(15-11)16-5-3-14-4-6-16/h7-8,14H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZSILWQFEVWCRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)SC(=N2)N3CCNCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-Dimethyl-2-piperazin-1-yl-1,3-benzothiazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1419859.png)



![Potassium benzo[b]thiophene-2-yltrifluoroborate](/img/structure/B1419868.png)
![ethyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate](/img/structure/B1419869.png)




![2-{4-[(3-Chlorophenyl)methyl]piperazin-1-yl}pyridine-3-carboxylic acid](/img/structure/B1419875.png)


